

6-Hydroxywarfarin: A Technical Guide to its Discovery, Characterization, and Analysis

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Compound of Interest

Compound Name: 6-Hydroxywarfarin

Cat. No.: B562544

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxywarfarin is a prominent metabolite of the widely prescribed anticoagulant, warfarin. Its discovery was a crucial step in understanding the complex metabolic pathways that govern warfarin's efficacy and contribute to the significant inter-individual variability observed in patients. This technical guide provides an in-depth overview of the discovery, initial characterization, and analytical methodologies related to **6-hydroxywarfarin**, tailored for researchers and professionals in drug development.

Discovery and Initial Characterization

The first identification of **6-hydroxywarfarin** as a human metabolite of warfarin was a landmark finding by Lewis and Trager in 1970.^[1] In their seminal study, they administered racemic warfarin to healthy individuals and subsequently isolated and analyzed urinary metabolites. Using a combination of thin-layer chromatography, mass spectrometry, and ultraviolet absorption spectroscopy, they successfully identified several metabolic products, including **6-hydroxywarfarin** and 7-hydroxywarfarin.^[1] This pioneering work laid the foundation for decades of research into the stereoselective metabolism of warfarin.

Subsequent studies revealed that the formation of **6-hydroxywarfarin** is stereoselective, primarily arising from the metabolism of the R-enantiomer of warfarin.^[2] While S-warfarin is the

more potent anticoagulant, R-warfarin's metabolism is also clinically relevant, particularly concerning drug-drug interactions.

Physicochemical Properties

The fundamental physicochemical properties of **6-hydroxywarfarin** are summarized in the table below.

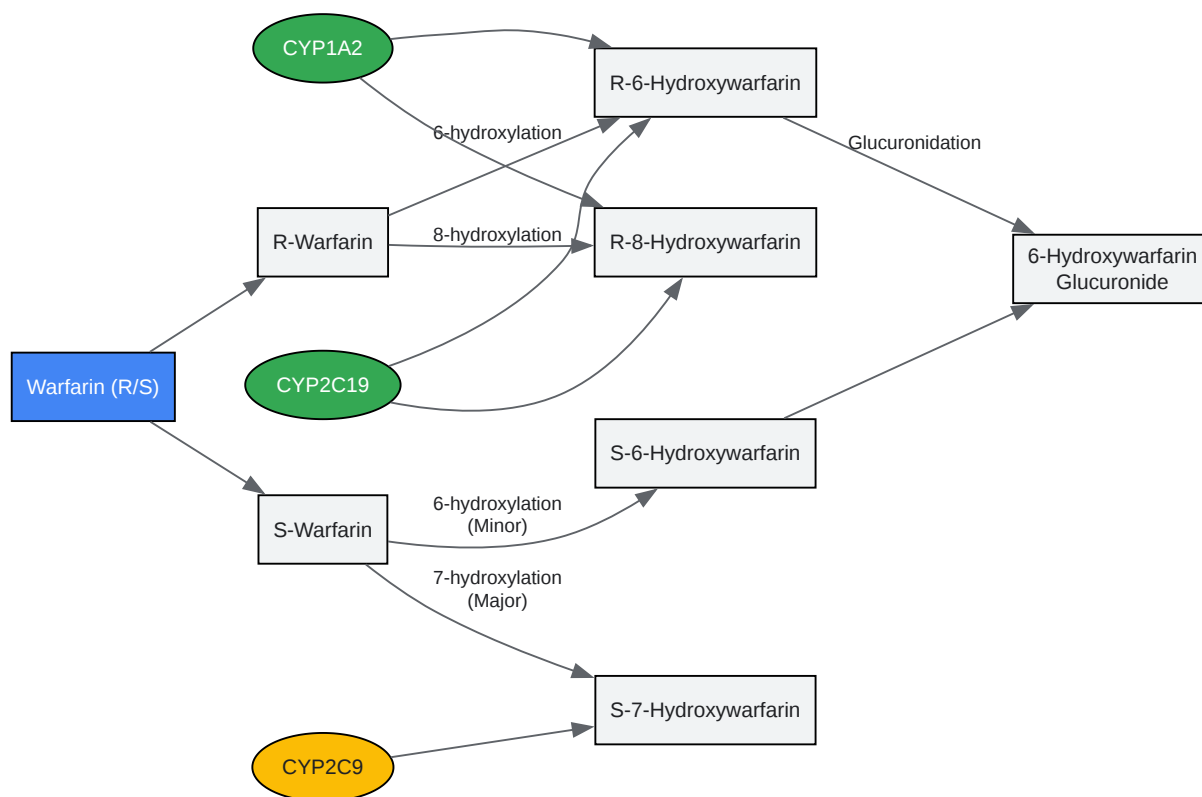
Property	Value	Source
IUPAC Name	4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one	[1]
Molecular Formula	C ₁₉ H ₁₆ O ₅	[1]
Molecular Weight	324.3 g/mol	
CAS Number	17834-02-5	

Metabolic Pathways

The biotransformation of warfarin into **6-hydroxywarfarin** is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The specific CYP isoforms involved are enantiomer-dependent.

- **R-warfarin Metabolism:** The 6-hydroxylation of R-warfarin is predominantly catalyzed by CYP1A2 and CYP2C19.
- **S-warfarin Metabolism:** While the major metabolite of S-warfarin is 7-hydroxywarfarin (via CYP2C9), a minor pathway involving the formation of **S-6-hydroxywarfarin** also exists.

Following its formation, **6-hydroxywarfarin** can undergo further Phase II metabolism, primarily through glucuronidation, to facilitate its excretion.



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Caption: Metabolic pathway of warfarin to **6-hydroxywarfarin**.

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters for the formation of **6-hydroxywarfarin** by recombinant CYP2C19.

Substrate	Product	Vmax (nmol/min/nmo I P450)	Km (μM)	Vmax/Km (x 10 ³)
R-Warfarin	R-6-Hydroxywarfarin	0.015	130	0.12
S-Warfarin	S-6-Hydroxywarfarin	0.021	200	0.11

Data sourced from a study on the metabolism of R- and S-Warfarin by CYP2C19.

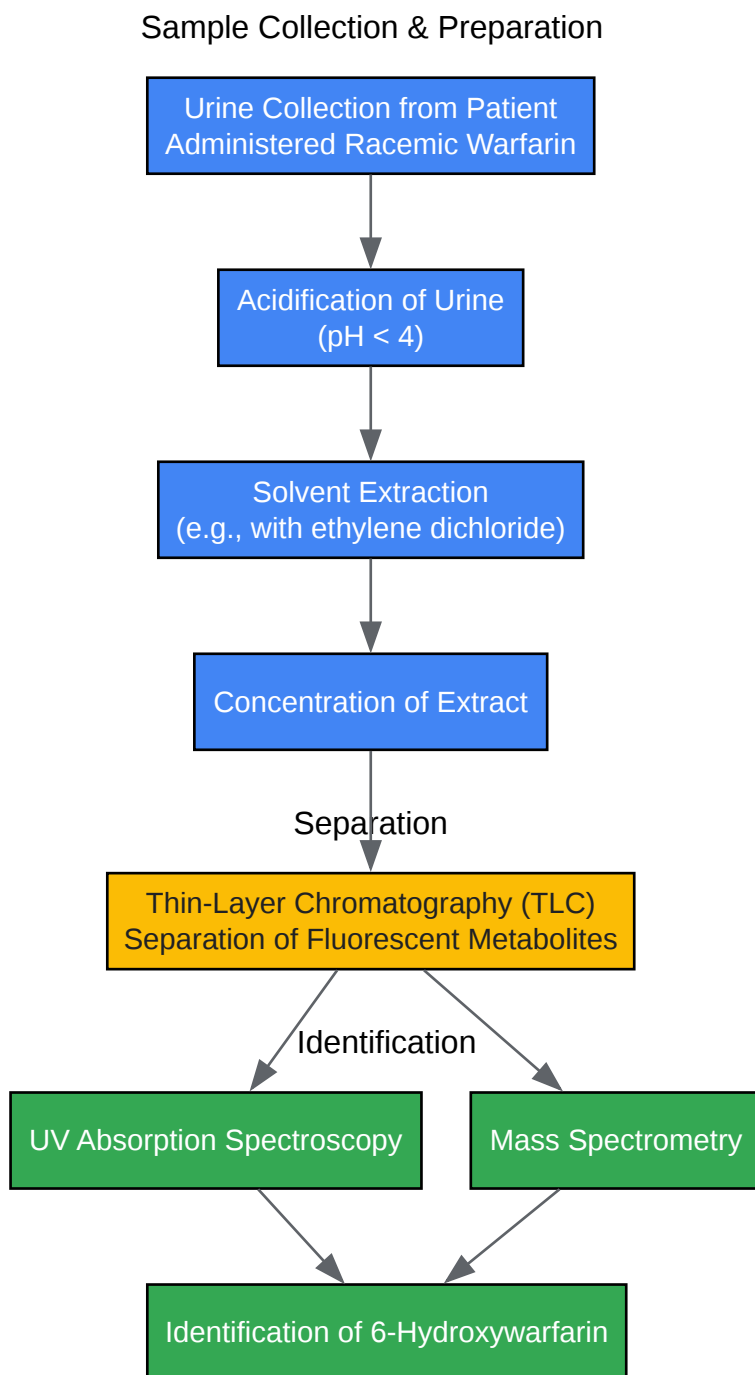
Anticoagulant Activity

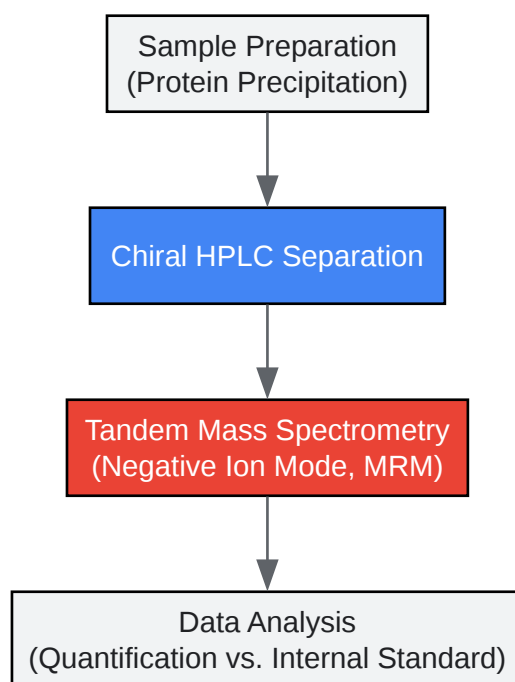
6-Hydroxywarfarin is generally considered to be a weaker vitamin K antagonist compared to its parent compound, warfarin. However, specific quantitative data on its IC₅₀ for vitamin K epoxide reductase (VKOR) or its direct effect on prothrombin time (PT) and activated partial thromboplastin time (aPTT) are not extensively reported in the literature. The primary clinical significance of **6-hydroxywarfarin** lies in its role as a biomarker for the metabolic activity of specific CYP pathways, particularly for R-warfarin metabolism.

Experimental Protocols

Initial Discovery and Identification of 6-Hydroxywarfarin from Urine (Based on Lewis and Trager, 1970)

This protocol outlines the general workflow for the isolation and identification of warfarin metabolites from human urine.





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- 2. Warfarin. Stereochemical aspects of its metabolism and the interaction with phenylbutazone [pubmed.ncbi.nlm.nih.gov]
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